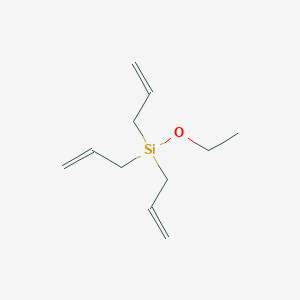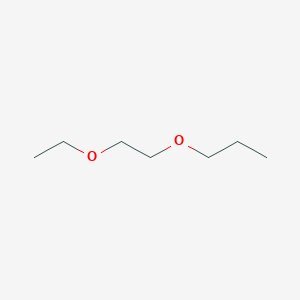
Dysprosium--platinum (1/5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium–platinum (1/5) is a compound consisting of one part dysprosium and five parts platinum. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis and materials science. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption, while platinum is a noble metal renowned for its catalytic properties and resistance to corrosion.
準備方法
Synthetic Routes and Reaction Conditions: Dysprosium–platinum (1/5) can be synthesized using the arc melting technique. This method involves melting the constituent metals in an arc furnace under an inert atmosphere to prevent oxidation. The resulting alloy is then cooled and solidified to form the desired compound .
Industrial Production Methods: Industrial production of dysprosium–platinum (1/5) typically involves similar methods to those used in laboratory synthesis but on a larger scale. The arc melting technique is scaled up, and additional steps such as casting and annealing may be employed to ensure uniformity and desired properties in the final product .
化学反応の分析
Types of Reactions: Dysprosium–platinum (1/5) primarily undergoes oxidation and reduction reactions. These reactions are crucial for its application as an electrocatalyst in oxygen reduction reactions (ORR) and oxygen evolution reactions (OER) in alkaline media .
Common Reagents and Conditions: Common reagents used in reactions involving dysprosium–platinum (1/5) include oxygen and hydrogen peroxide for oxidation reactions, and hydrogen gas for reduction reactions. These reactions are typically carried out under controlled temperatures and pressures to optimize the compound’s catalytic activity .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in ORR, the primary product is water, while in OER, oxygen gas is produced .
科学的研究の応用
Dysprosium–platinum (1/5) has several scientific research applications, particularly in the field of catalysis. It is used as an electrocatalyst for ORR and OER in fuel cells and metal-air batteries.
The high magnetic susceptibility of dysprosium combined with the stability of platinum makes this compound suitable for advanced magnetic applications .
作用機序
The mechanism by which dysprosium–platinum (1/5) exerts its effects as an electrocatalyst involves the adsorption and activation of oxygen molecules on its surface. The unique electronic structure of the compound facilitates the transfer of electrons, enhancing the efficiency of the catalytic reactions. The molecular targets in these reactions are typically oxygen molecules, which are reduced to water in ORR or evolved as oxygen gas in OER .
類似化合物との比較
Similar Compounds: Similar compounds to dysprosium–platinum (1/5) include other platinum-rare earth alloys such as platinum–gadolinium and platinum–terbium. These compounds share some properties with dysprosium–platinum (1/5) but differ in their specific catalytic activities and stability .
Uniqueness: Dysprosium–platinum (1/5) is unique due to the combination of dysprosium’s high magnetic susceptibility and platinum’s catalytic properties. This combination results in a compound with exceptional stability and catalytic activity, making it highly suitable for advanced applications in catalysis and magnetic materials .
特性
CAS番号 |
12133-05-0 |
|---|---|
分子式 |
DyPt5 |
分子量 |
1137.9 g/mol |
IUPAC名 |
dysprosium;platinum |
InChI |
InChI=1S/Dy.5Pt |
InChIキー |
VITNBUIYZXPSMM-UHFFFAOYSA-N |
正規SMILES |
[Dy].[Pt].[Pt].[Pt].[Pt].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


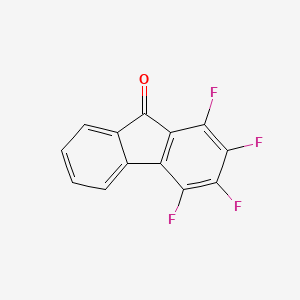
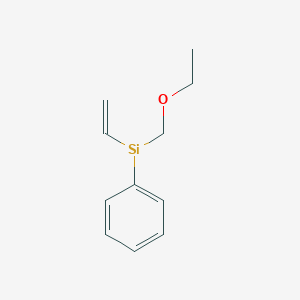
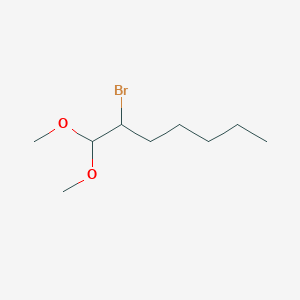
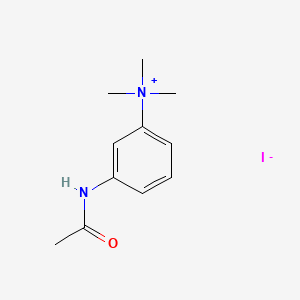
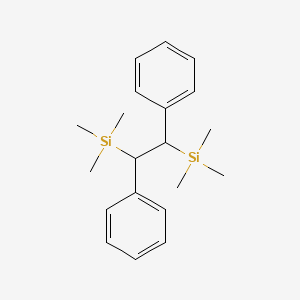
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)


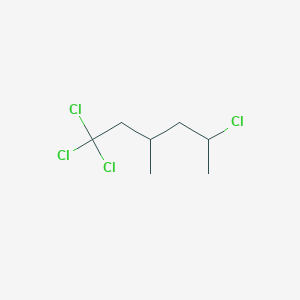
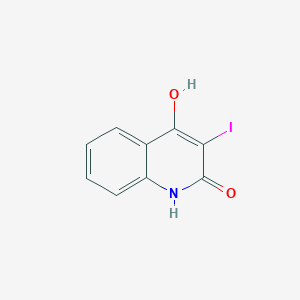

![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)
